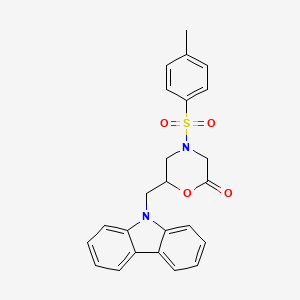

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one

Description

Propriétés

IUPAC Name |

6-(carbazol-9-ylmethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-17-10-12-19(13-11-17)31(28,29)25-14-18(30-24(27)16-25)15-26-22-8-4-2-6-20(22)21-7-3-5-9-23(21)26/h2-13,18H,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYJHKWJTUNXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(=O)C2)CN3C4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. One common method involves the reaction of 9H-carbazole with formaldehyde to form a carbazolylmethyl intermediate. This intermediate is then reacted with morpholine in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Carbazole Functionalization

The carbazole moiety is introduced via alkylation or nucleophilic substitution:

-

Propargyl bromide alkylation : 9H-carbazole reacts with propargyl bromide in anhydrous DMF with NaH as a base, yielding 9-(prop-2-yn-1-yl)-9H-carbazole34.

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links carbazole derivatives to other scaffolds regioselectively35.

Example Reaction :

Coupling of Carbazole and Morpholinone

The methylene bridge between carbazole and morpholinone is established via:

-

Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols16.

-

Nucleophilic substitution : A bromomethyl-morpholinone intermediate reacts with deprotonated carbazole14.

Key Spectral Data :

-

¹H NMR : Triazole protons resonate at δ 7.61 ppm (shielding due to carbazole’s magnetic anisotropy)3.

-

³¹P NMR : Phosphonate groups show signals at δ 22–25 ppm3.

Reactivity of the Tosyl Group

The tosyl group enhances electrophilicity, enabling further transformations:

-

Nucleophilic displacement : Reacts with amines or thiols to form sulfonamides or sulfides12.

-

Reductive cleavage : LiAlH₄ reduces the sulfonamide to a secondary amine2.

Comparative Reactivity :

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Displacement | Benzylamine, K₂CO₃, DMF | 4-Benzylamino-morpholinone | |

| Reduction | LiAlH₄, THF | 4-Amino-morpholinone |

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of carbazole, including 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one, exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). Studies have shown that certain carbazole derivatives possess IC50 values in the low micromolar range, indicating potent activity against these cancer types .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. For instance, the ability to interact with cellular signaling pathways that regulate growth and survival is a key feature of many carbazole derivatives .

Antioxidant Properties

In addition to anticancer activity, 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one has shown promising antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further investigation in therapeutic contexts .

Biological Research Applications

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that carbazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This application is particularly relevant given the rising resistance to conventional antibiotics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of carbazole derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from damage induced by oxidative stress or neurotoxic agents, which could have implications for treating neurodegenerative diseases .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one and its derivatives are being investigated for their use in organic electronics, particularly in OLED technology. The unique electronic properties of carbazole make it an excellent candidate for use as a hole transport material in OLEDs, enhancing device efficiency and stability .

Photovoltaic Devices

Similarly, the compound's properties are being studied for applications in organic photovoltaic devices. The incorporation of carbazole units into polymeric structures can improve charge transport and light absorption, potentially leading to more efficient solar cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and van der Waals forces. The carbazole moiety can intercalate with DNA, making it a potential candidate for anticancer research .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one with structurally related carbazole-morpholinone derivatives, focusing on synthesis, physicochemical properties, and functional group effects.

Table 1: Key Properties of Carbazole-Morpholinone Derivatives

Key Observations:

Synthetic Accessibility: Carbazole-morpholinone derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, compound 18 (Table 1) was obtained in 92% yield via a multi-step route starting from 9H-carbazol-4-ol . In contrast, bulky substituents (e.g., tris(4-iodophenyl)amine in ) reduce yields due to steric hindrance . The target compound’s tosyl group may impose similar synthetic challenges, though its exact yield remains uncharacterized.

Physicochemical Properties: Substituents significantly influence physical states. For instance, compound 19 () with a trichlorophenoxy group is a solid (mp 106–108°C), while analogs with flexible chains (e.g., compound 20) remain oily . The target compound’s tosyl group, being aromatic and planar, may promote crystallinity, though solubility in polar solvents (e.g., chloroform) is likely retained .

Functional Group Effects :

- Electron-Withdrawing Groups : The tosyl group’s sulfonamide moiety contrasts with the electron-donating methoxy or alkyl chains in analogs. This may enhance stability against oxidation or alter charge-transfer properties, as seen in TADF emitters () .

- Carbazole Positioning : Substitution at the carbazole 9-position (target compound) versus 4-position (compound 18 ) affects conjugation and steric interactions. N-Substituted carbazoles (e.g., ) often exhibit improved thermal stability, relevant for materials science applications .

- Organic Electronics : Carbazole-TADF hybrids () show promise in OLEDs due to high glass transition temperatures (>140°C) .

Activité Biologique

6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is a synthetic compound derived from the carbazole family, known for its diverse pharmacological activities. The compound's structure features a morpholine ring, which enhances its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it has shown potential in inhibiting fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation regulation .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of carbazole exhibit significant antimicrobial properties. For instance, compounds similar to 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one have been tested against various bacterial strains, showing inhibition zones ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL . This suggests that the compound may possess similar antimicrobial efficacy.

Anticancer Properties

Research indicates that carbazole derivatives can exhibit potent anticancer activities. For example, compounds with structural similarities have been evaluated against several cancer cell lines, including HepG2 and HeLa, with IC50 values indicating significant antiproliferative effects. Specifically, one study reported IC50 values for related compounds ranging from 6.44 µM to 10.09 µM . These findings suggest that 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one may also have potential as an anticancer agent.

Neuroprotective Effects

Carbazole derivatives have been explored for their neuroprotective effects against oxidative stress-induced neuronal damage. One study highlighted that certain N-substituted carbazoles demonstrated protective effects at concentrations as low as 3 µM . This raises the possibility that 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one could also confer neuroprotection through similar mechanisms.

Case Studies and Research Findings

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one is crucial for assessing its therapeutic potential. Preliminary studies suggest that similar compounds possess favorable absorption and distribution characteristics, with some exhibiting good blood-brain barrier permeability . Toxicological assessments are necessary to ensure safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one?

- Methodology :

- Nucleophilic Substitution : React 9H-carbazole with a brominated morpholin-2-one precursor (e.g., 4-bromomorpholin-2-one) in polar aprotic solvents (DMF/DMSO) using NaH or KOtBu as a base. The tosyl group can be introduced via sulfonation of the morpholine ring using p-toluenesulfonyl chloride under basic conditions .

- Alkylation Strategies : Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) to enhance reactivity between carbazole and halogenated intermediates, as demonstrated in analogous morpholine-functionalized carbazole syntheses .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC with UV visualization.

Q. How can the structure of 6-((9H-carbazol-9-yl)methyl)-4-tosylmorpholin-2-one be rigorously characterized?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign signals by comparing with carbazole (δ ~8.1–7.2 ppm for aromatic protons) and morpholine (δ ~3.5–4.0 ppm for N-CH₂ groups). The tosyl group exhibits distinct singlet aromatic protons (δ ~7.7 ppm) and a methyl resonance (δ ~2.4 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error.

Advanced Research Questions

Q. How can photophysical properties (e.g., RTP or TADF) be experimentally investigated for this compound?

- Experimental Design :

- Time-Resolved Spectroscopy : Measure photoluminescence (PL) lifetimes using time-correlated single-photon counting (TCSPC). Compare solid-state vs. solution-phase emissions to assess aggregation effects .

- Temperature-Dependent Studies : Analyze PL intensity vs. temperature (77–300 K) to distinguish thermally activated delayed fluorescence (TADF) from room-temperature phosphorescence (RTP). Use DFT calculations to estimate ΔEₛₜ (S₁–T₁ energy gap) .

- Crystal Engineering : Co-crystallize with halogenated analogs (e.g., dichlorophenyl derivatives) to study intermolecular interactions (e.g., π-π stacking, halogen bonding) that enhance RTP .

Q. What methodological approaches are suitable for evaluating its biological activity, such as anticancer potential?

- In Vitro Assays :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with control carbazole derivatives (e.g., dichloro-substituted analogs) .

- Mechanistic Studies : Perform Western blotting to assess AKT pathway modulation (e.g., phosphorylation levels of AKT, GSK-3β). Co-treat with PI3K inhibitors to validate target specificity .

- Apoptosis Analysis : Conduct flow cytometry (Annexin V/PI staining) to quantify apoptotic vs. necrotic cell death.

Q. How can contradictions in reaction yields or biological data across studies be resolved?

- Root-Cause Analysis :

- Synthetic Variability : Optimize reaction conditions (e.g., solvent polarity, base strength) using design of experiments (DoE). For example, TBAB improves alkylation efficiency in low-polarity solvents .

- Biological Discrepancies : Control for substituent effects (e.g., electron-withdrawing tosyl vs. chloro groups) using matched molecular pair analysis. Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.